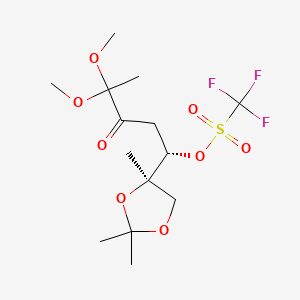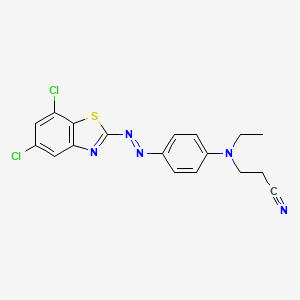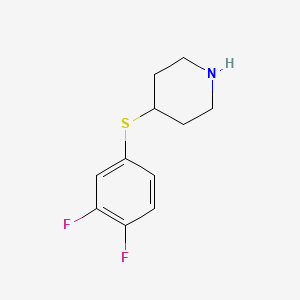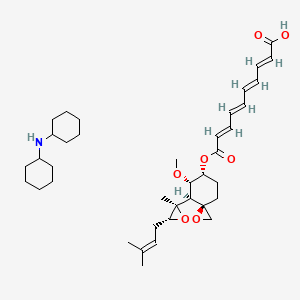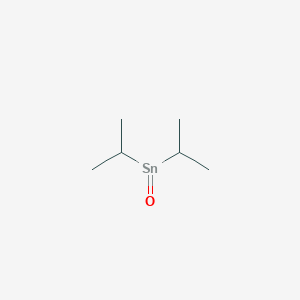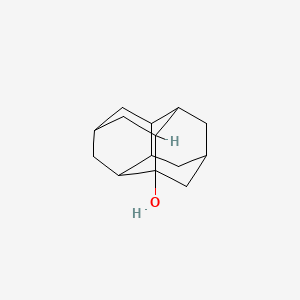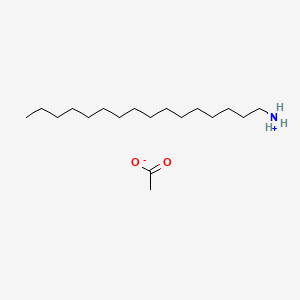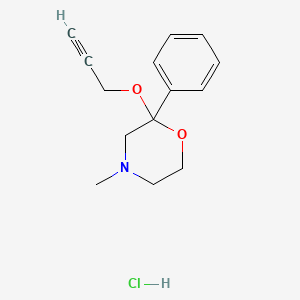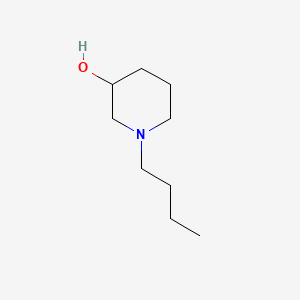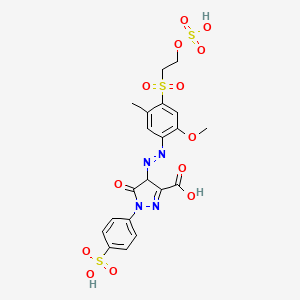
4,5-Dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of the diazenyl group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and wide range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a pyrazole derivative, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups, enhancing the compound’s solubility in water.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of hydrazo compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in alkaline medium or zinc in acetic acid.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Aromatic amines and carboxylic acids.
Reduction: Hydrazo compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The mechanism of action of 4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid involves its interaction with molecular targets through its azo group and sulfonic acid groups. The azo group can undergo photochemical reactions, generating reactive intermediates that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for various compounds.
Dichloroaniline: Used in the production of dyes and herbicides, with similar aromatic ring structures and functional groups.
Uniqueness
4-[2-Methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid is unique due to its combination of azo and sulfonic acid groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
CAS No. |
21016-00-2 |
|---|---|
Molecular Formula |
C20H20N4O13S3 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
4-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C20H20N4O13S3/c1-11-9-14(15(36-2)10-16(11)38(28,29)8-7-37-40(33,34)35)21-22-17-18(20(26)27)23-24(19(17)25)12-3-5-13(6-4-12)39(30,31)32/h3-6,9-10,17H,7-8H2,1-2H3,(H,26,27)(H,30,31,32)(H,33,34,35) |
InChI Key |
XWBRDSPQNJLYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


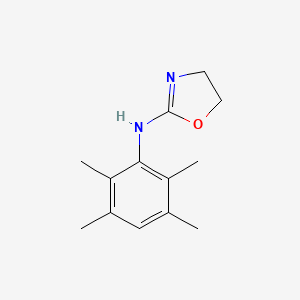
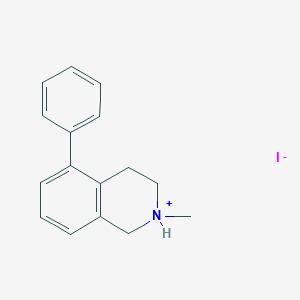
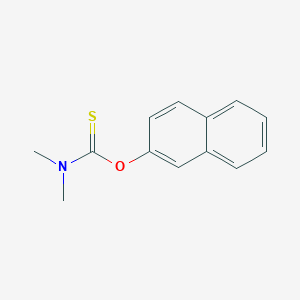
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
